

# Chemical and physical properties of 2-Hydroxyoctan-3-one

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 2-Hydroxyoctan-3-one

Cat. No.: B3270181

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## A Comprehensive Technical Guide to 2-Hydroxyoctan-3-one

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and potential biological relevance of **2-Hydroxyoctan-3-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

### Chemical and Physical Properties

**2-Hydroxyoctan-3-one**, an alpha-hydroxy ketone, possesses a unique combination of a hydroxyl group and a ketone functional group on adjacent carbon atoms. This structure dictates its chemical reactivity and physical characteristics. While extensive experimental data for this specific molecule is limited, a combination of computed properties and data from its isomer, 3-hydroxy-2-octanone, provides valuable insights.

### Identification and Structure

Identifier	Value
IUPAC Name	2-hydroxyoctan-3-one[1]
Synonyms	2-hydroxy-3-octanone, 3-octanon-2-ol[1]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub> [1]
Molecular Weight	144.21 g/mol [1]
Canonical SMILES	CCCCC(=O)C(C)O[1]
InChI Key	BNHJODMDMOKFFL-UHFFFAOYSA-N[1]
CAS Number	52279-26-2[1]

## Physicochemical Data

A summary of the available computed and experimental physicochemical data for **2-Hydroxyoctan-3-one** and its isomer, 3-hydroxy-2-octanone, is presented below. It is crucial to note the distinction between the two isomers, as their properties may vary.

Property	2-Hydroxyoctan-3-one (Computed unless noted)	3-Hydroxy-2-octanone (Experimental)
Boiling Point	Not available	187.0 - 188.0 °C at 760 mmHg[2]
Density	Not available	0.927 - 0.933 g/cm <sup>3</sup> [2]
XLogP3	1.6[1]	1.7
Hydrogen Bond Donor Count	1[1]	1
Hydrogen Bond Acceptor Count	2[1]	2
Kovats Retention Index	1647 (standard polar)[1]	Not available
Physical Description	Not available	Colorless liquid with a brown, nutty aroma[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Hydroxyoctan-3-one** are not readily available in the published literature. However, based on general organic chemistry principles for the synthesis of alpha-hydroxy ketones, a plausible synthetic route and standard analytical procedures can be outlined.

### Synthesis of Alpha-Hydroxy Ketones

A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the corresponding ketone. For **2-Hydroxyoctan-3-one**, this would involve the selective hydroxylation of 3-octanone at the C2 position.

General Protocol for Alpha-Hydroxylation of a Ketone:

- **Enolate Formation:** The starting ketone (3-octanone) is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the lithium enolate.
- **Oxidation:** The enolate is then reacted with an electrophilic oxygen source. A common reagent for this transformation is a molybdenum peroxide complex, such as the Vedejs reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), or a silyl peroxide.
- **Workup:** The reaction is quenched with a reducing agent, such as sodium sulfite, to destroy any remaining peroxide. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alpha-hydroxy ketone.

### Analytical Methods

The characterization of **2-Hydroxyoctan-3-one** would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band between 1650-1820  $\text{cm}^{-1}$  would indicate the C=O stretching vibration of the ketone.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would show characteristic signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The protons of the methyl group adjacent to the hydroxylated carbon would also be a distinct signal. The remaining protons of the octyl chain would appear as a series of multiplets in the upfield region.
  - $^{13}\text{C}$  NMR: The spectrum would show distinct signals for each of the eight carbon atoms. The carbonyl carbon would be the most downfield signal (typically in the range of 185-220 ppm), and the carbon attached to the hydroxyl group would also be in the downfield region.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

## Biological Activity and Relevance

While no specific biological activities have been reported for **2-Hydroxyoctan-3-one**, the alpha-hydroxy ketone moiety is present in various biologically important molecules. Alpha-hydroxy ketones are a key functional group in carbohydrates, which are fundamental to many biological processes.

Some studies on ketone bodies, which share structural similarities with smaller alpha-hydroxy ketones, suggest potential neuroprotective and anti-inflammatory effects. For instance, the ketone body beta-hydroxybutyrate (BHB) has been shown to exert neuroprotective effects by providing an alternative energy source for the brain, improving mitochondrial function, and reducing oxidative stress. It is plausible that larger alpha-hydroxy ketones like **2-Hydroxyoctan-3-one** could be investigated for similar biological activities.

## Visualizations

### General Synthesis Pathway for an Alpha-Hydroxy Ketone

Caption: A generalized workflow for the synthesis of an alpha-hydroxy ketone.

### Logical Workflow for the Analysis of 2-Hydroxyoctan-3-one

Caption: A logical workflow for the structural analysis and characterization.

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## References

- 1. 2-Hydroxyoctan-3-one | C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> | CID 13129593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2-octanone | C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> | CID 6428543 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)